Aβ Binding Affinity Advantage Over iAβ5
The relative dissociation constant (Kd) of iAβ11 for Aβ was determined by fluorescence spectroscopy to be approximately 80 nM [1]. In contrast, the shorter pentapeptide iAβ5 (LPFFD, the most‑used shortened derivative) exhibits a Kd of approximately 156 µM under comparable binding conditions [2]. This represents an approximately 2,000‑fold weaker interaction for the pentapeptide.
| Evidence Dimension | Dissociation constant (Kd) |
|---|---|
| Target Compound Data | ≈ 80 nM |
| Comparator Or Baseline | iAβ5 (LPFFD) – ≈ 156 µM |
| Quantified Difference | ≈ 2,000‑fold higher affinity for iAβ11 |
| Conditions | Fluorescence spectroscopy‑based binding assay |
Why This Matters
Higher binding affinity can translate to effective inhibition at much lower peptide concentrations, which is critical for dose‑response study design and for minimizing off‑target effects in cell‑based assays.
- [1] Funke SA, Willbold D. Peptides for therapy and diagnosis of Alzheimer's disease. Curr Pharm Des. 2012;18(6):755‑767. doi:10.2174/138161212799277752 View Source
- [2] Study on the Efficiency and Interaction Mechanism of a Decapeptide Inhibitor of β‑Amyloid Aggregation. Stanford University SearchWorks; 2014. Reported KD of LPFFD = 156 µM. View Source
